

# Technical Guide: Biotin-PEG3-C3-NH2 in Research and Drug Development

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## Compound of Interest

Compound Name: Biotin-PEG3-C3-NH2

Cat. No.: B1667291

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG3-C3-NH2**, a versatile heterobifunctional linker molecule. It is designed to assist researchers in its application, particularly in the burgeoning field of targeted protein degradation and microarray technologies. This document outlines its chemical properties, lists key suppliers, and provides a foundational understanding of its use in experimental settings.

## Introduction to Biotin-PEG3-C3-NH2

**Biotin-PEG3-C3-NH2** is a chemical tool comprised of three key components: a biotin moiety, a polyethylene glycol (PEG) spacer, and a primary amine group. The biotin group provides a high-affinity binding handle for streptavidin-based detection and purification systems. The PEG spacer (in this case, with three ethylene glycol units) enhances solubility in aqueous buffers and provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance. The terminal primary amine allows for covalent linkage to various molecules, such as proteins, peptides, or small molecule drugs, typically through amide bond formation with carboxylic acids or reactions with other amine-reactive functional groups.

A significant application of **Biotin-PEG3-C3-NH2** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2][3][4][5]</sup> PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, **Biotin-PEG3-C3-NH2** can serve as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.

The biotin tag can then be used for detection, purification, or functional studies of the resulting PROTAC molecule.

## Physicochemical Properties and Supplier Information

The following table summarizes the key quantitative data for **Biotin-PEG3-C3-NH2** and lists several suppliers with their respective catalog numbers.

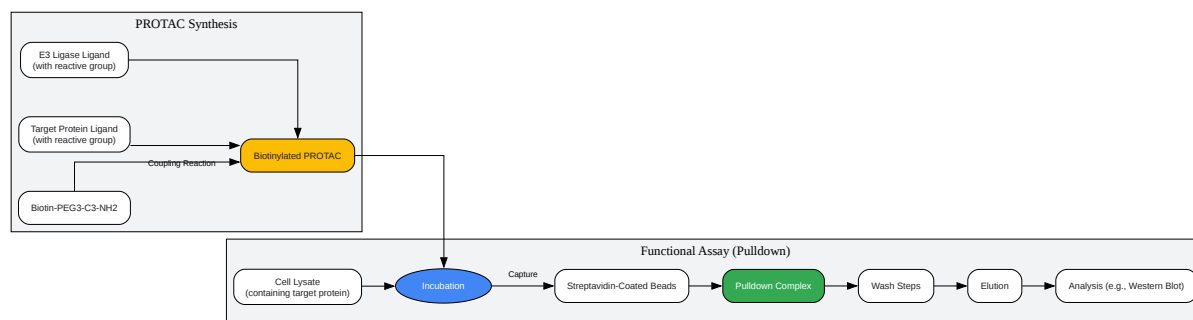
Property	Value
Molecular Formula	C20H38N4O5S
Molecular Weight	446.60 - 446.61 g/mol
CAS Number	183896-00-6
Purity	>95% - >96%
Appearance	(Typically) White to off-white solid
Solubility	Soluble in DMSO (e.g., 10 mM)
Storage Conditions	Powder: -20°C, sealed from moisture. Stock Solution: -80°C (up to 6 months), -20°C (up to 1 month)

Supplier	Catalog Number
Precise PEG	VB-4022
Immunomart	HY-140902A
MedchemExpress	HY-140902A
InvivoChem	V-140902A
Y-PE	Y-PE-5223

# Conceptual Experimental Workflow: PROTAC Synthesis

While specific, detailed experimental protocols for the direct use of **Biotin-PEG3-C3-NH2** were not found in the initial search, a general workflow for its application in PROTAC synthesis can be conceptualized. The primary amine of **Biotin-PEG3-C3-NH2** can be coupled to a molecule containing a carboxylic acid or another suitable functional group to form one part of the PROTAC linker.

Below is a DOT script and the corresponding diagram illustrating a high-level workflow for synthesizing a biotinylated PROTAC and its subsequent use in a pulldown assay.

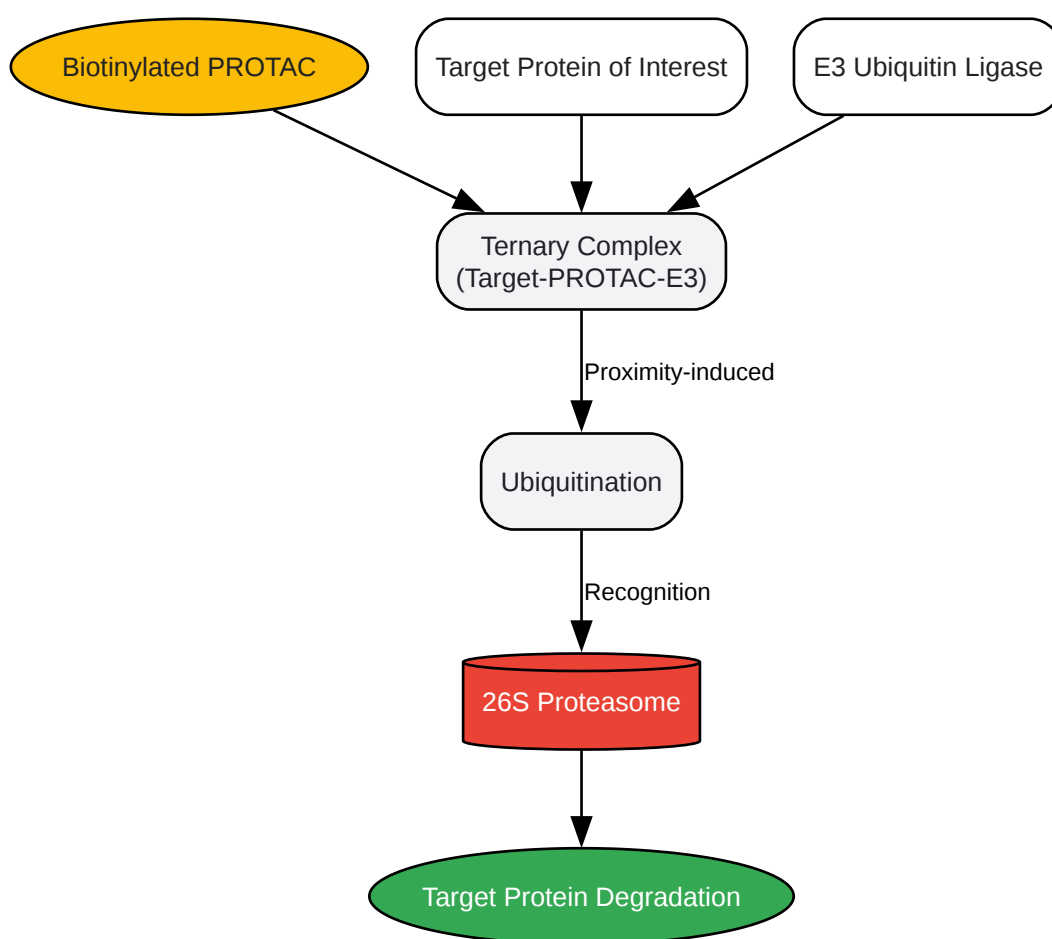


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Caption: A conceptual workflow for the synthesis of a biotinylated PROTAC using **Biotin-PEG3-C3-NH2** and its subsequent application in a streptavidin-based pulldown assay to isolate the target protein.

## Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The signaling pathway diagram below, generated using the DOT language, illustrates this process.



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Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome.

## Future Directions and Conclusion

**Biotin-PEG3-C3-NH2** is a valuable tool for researchers in drug discovery and chemical biology. Its utility as a linker in the construction of PROTACs is a primary application, enabling the development of novel therapeutics that target previously "undruggable" proteins. Further research into optimizing linker length and composition is an active area of investigation to enhance the efficacy and selectivity of PROTACs. The biotin moiety also facilitates a wide range of biochemical and analytical techniques, including affinity purification, pull-down assays, and surface immobilization for microarray-based screening. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like **Biotin-PEG3-C3-NH2** is expected to grow.

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## References

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- 3. Biotin-PEG3-C3-NH2 | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 4. Biotin-PEG3-C3-NH2 | CAS#:1374658-86-2 | Chemsrce [chemsrc.com]
- 5. targetmol.com [targetmol.com]
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